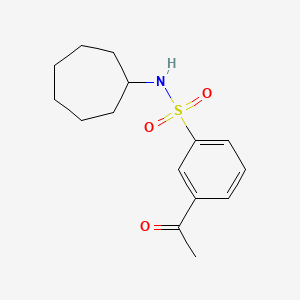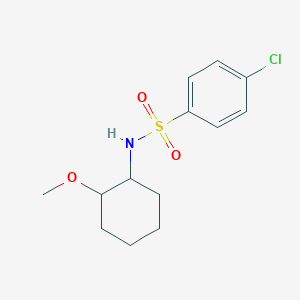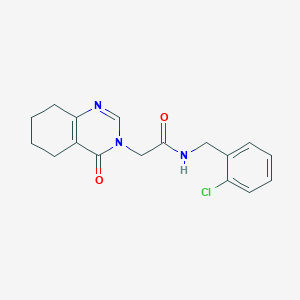![molecular formula C31H40N4O7S B2755781 6-(6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-63-4](/img/structure/B2755781.png)
6-(6-((2-(sec-butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- The chemical structure of quinazolin-7(8H)-yl derivatives, similar to the one , is used in the synthesis of various compounds. For example, reactions of anthranilamide with isocyanates have led to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which is derived from similar quinazolinone compounds (Chern et al., 1988).
- Quinazolinones and their derivatives have been explored for synthesizing compounds analogous to potent antitumor benzo[c]phenanthridine alkaloids, showcasing their utility in the development of new therapeutic agents (Phillips & Castle, 1980).
Antimicrobial Properties
- Some quinazolinone derivatives have been examined for their antimicrobial properties. For instance, sulfonamides bearing quinazolin-4(3H)ones demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in medical applications (Patel et al., 2010).
Potential in Antitumor Activity
- Research has also focused on the synthesis of quinazolinone analogues for their potential in antitumor activity. Some synthesized compounds showed promising broad-spectrum antitumor activity, indicating the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Agricultural Applications
- In agriculture, quinazoline thioether derivatives, similar in structure to the compound , have been evaluated for their antimicrobial properties. These compounds showed efficacy against phytopathogenic bacteria, suggesting their potential use as agricultural antibacterial agents (Fan et al., 2019).
Cardiovascular Research
- Quinazolinone derivatives have been studied for their cardiotonic activity, indicating their potential use in cardiovascular therapies. Certain derivatives demonstrated potent inotropic activity, which is relevant for treating heart conditions (Nomoto et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O7S/c1-5-20(2)33-29(37)18-43-31-34-23-17-27-26(41-19-42-27)16-22(23)30(38)35(31)14-8-6-7-9-28(36)32-13-12-21-10-11-24(39-3)25(15-21)40-4/h10-11,15-17,20H,5-9,12-14,18-19H2,1-4H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCJZHFIOUGDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)

![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2755705.png)
![2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2755706.png)


![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)


![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755720.png)
